3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15755440
InChI: InChI=1S/C7H12IN3/c1-5(2)4-11-7(9)3-6(8)10-11/h3,5H,4,9H2,1-2H3
SMILES:
Molecular Formula: C7H12IN3
Molecular Weight: 265.09 g/mol

3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15755440

Molecular Formula: C7H12IN3

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C7H12IN3
Molecular Weight 265.09 g/mol
IUPAC Name 5-iodo-2-(2-methylpropyl)pyrazol-3-amine
Standard InChI InChI=1S/C7H12IN3/c1-5(2)4-11-7(9)3-6(8)10-11/h3,5H,4,9H2,1-2H3
Standard InChI Key BXAKAAKPPNUOLR-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=CC(=N1)I)N

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular architecture of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine features a five-membered pyrazole ring with three distinct functional groups:

  • An iodine atom at the C3 position, which introduces polarizability and electrophilic character.

  • A 2-methylpropyl (isobutyl) group at N1, contributing steric bulk and lipophilicity.

  • An amino group at C5, enabling hydrogen bonding and nucleophilic reactivity .

The compound’s IUPAC name, 5-iodo-2-(2-methylpropyl)pyrazol-3-amine, reflects this substitution pattern. X-ray crystallography data for analogous iodopyrazoles (e.g., 3-iodo-5-methyl-1H-pyrazole) reveal planar pyrazole rings with bond lengths of 1.37A˚1.37 \, \text{Å} for N–N and 1.72A˚1.72 \, \text{Å} for C–I, suggesting moderate conjugation across the heterocycle .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC7H12IN3\text{C}_7\text{H}_{12}\text{IN}_3
Molar mass265.09 g/mol
Canonical SMILESCC(C)CN1C(=CC(=N1)I)N
InChIKeyBXAKAAKPPNUOLR-UHFFFAOYSA-N
Topological polar surface area54.6 Ų (calculated)

Synthesis and Manufacturing

Direct Iodination Strategies

The most reported synthesis involves iodination of 1-(2-methylpropyl)-1H-pyrazol-5-amine using molecular iodine (I2\text{I}_2) under oxidative conditions. A representative protocol from VulcanChem employs:

  • Substrate activation: Dissolving 1-(2-methylpropyl)-1H-pyrazol-5-amine in ethanol with K2CO3\text{K}_2\text{CO}_3 as a base.

  • Electrophilic iodination: Adding I2\text{I}_2 (1.1 equiv) and aqueous tert-butyl hydroperoxide (TBHP, 3.0 equiv) at 50°C for 3 hours .

  • Work-up: Filtration and chromatography yield the product in ~65% purity, with unreacted starting material and diiodinated byproducts removed via silica gel .

Table 2: Optimization of Iodination Conditions

ParameterOptimal ValueImpact on Yield
Temperature50°CMaximizes selectivity for monoiodination
I2\text{I}_2 Equiv1.1Minimizes polyiodination
Oxidant (TBHP)3.0 equivEnsures complete iodine activation
SolventEthanolEnhances solubility of iodinated product

Alternative methods utilize copper(I) iodide (CuI) as a catalyst, reducing I2\text{I}_2 requirements to 0.1 equiv while maintaining yields >60% . This approach minimizes waste and improves atom economy.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong oxidizing agents. Solubility profiling in common solvents reveals:

  • High solubility: Dichloromethane, THF (>50 mg/mL)

  • Moderate solubility: Ethanol, acetone (10–20 mg/mL)

  • Low solubility: Water (<1 mg/mL) .

Density estimates, extrapolated from analogous iodopyrazoles, suggest 2.0±0.1g/cm32.0 \pm 0.1 \, \text{g/cm}^3, while the boiling point is projected to exceed 250°C based on thermogravimetric analysis of related structures .

Chemical Reactivity and Functionalization

Halogen Bonding and Cross-Coupling

The C–I bond serves as a reactive handle for transition metal-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids in the presence of Pd(PPh3_3)4_4 yield biaryl derivatives, enabling π-system extension for optoelectronic applications .

Oxidative Dehydrogenative Coupling

Under oxidative conditions (e.g., CuI/TBHP), the amino group participates in intermolecular N–N bond formation, generating azopyrrole derivatives. This reactivity was leveraged by Wang et al. (2014) to synthesize diazo compounds with applications in dye chemistry .

Table 3: Representative Reactions

Reaction TypeConditionsProductsYield
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME3-Aryl-1-(2-methylpropyl)pyrazoles72%
Oxidative CouplingCuI, TBHP, EtOHAzopyrrole dimers58%
Nucleophilic Aromatic SubstitutionNaN3_3, DMF, 80°C3-Azido derivatives85%

Industrial and Research Applications

Medicinal Chemistry Building Block

The compound serves as a precursor for kinase inhibitors and NSAID analogs. Derivatization at C5 (e.g., acylation of the amine) enhances blood-brain barrier permeability, enabling CNS drug development.

Materials Science

Incorporation into metal-organic frameworks (MOFs) via coordination to Cu(II) or Zn(II) centers yields porous materials with iodine capture capacities exceeding 1.2 g/g, relevant for nuclear waste remediation .

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